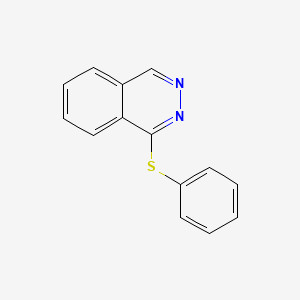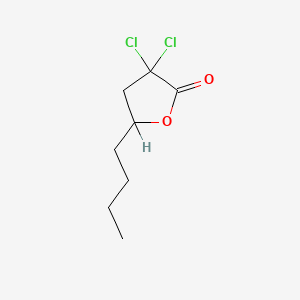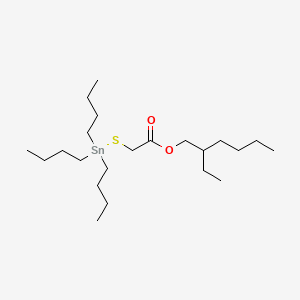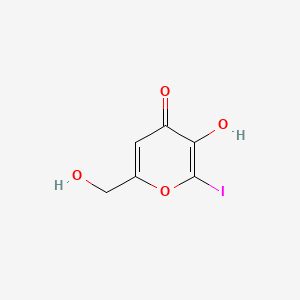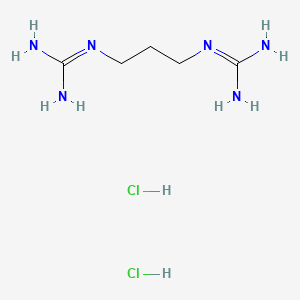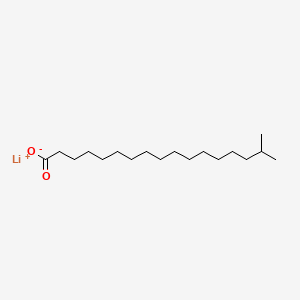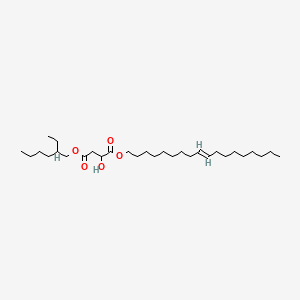
Sodium hydroxy(tridecyloxy)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydroxy(tridecyloxy)propanesulphonate is a chemical compound with the molecular formula C16H33NaO5S and a molecular weight of 360.48499 g/mol . It is categorized as a heterocyclic organic compound and is primarily used for research purposes . This compound is known for its surfactant properties, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium hydroxy(tridecyloxy)propanesulphonate typically involves the reaction of tridecyl alcohol with sodium bisulfite and propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tridecyl alcohol} + \text{Sodium bisulfite} + \text{Propylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors to maintain consistent reaction conditions. The reactants are introduced into the reactor, where they undergo the necessary chemical transformations. The product is then purified through various separation techniques, such as distillation and crystallization, to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydroxy(tridecyloxy)propanesulphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Halogenated or alkoxylated products.
Aplicaciones Científicas De Investigación
Sodium hydroxy(tridecyloxy)propanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of sodium hydroxy(tridecyloxy)propanesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include cell membranes and other lipid-containing structures, where the compound can enhance permeability and facilitate the transport of molecules .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: A surfactant with an ether linkage in the alkyl chain.
Sodium stearate: A surfactant with a longer alkyl chain and different functional groups.
Uniqueness: Sodium hydroxy(tridecyloxy)propanesulphonate is unique due to its specific combination of a tridecyl group and a hydroxypropanesulphonate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring emulsification and dispersion. Its ability to enhance cell membrane permeability also sets it apart from other surfactants .
Propiedades
Número CAS |
71929-18-5 |
|---|---|
Fórmula molecular |
C16H33NaO5S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
sodium;1-hydroxy-3-tridecoxypropane-1-sulfonate |
InChI |
InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-21-15-13-16(17)22(18,19)20;/h16-17H,2-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
WLNCWUBYSUSGJZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCOCCC(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


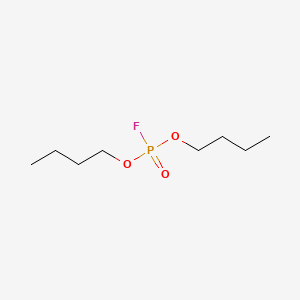
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
